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Introduction

RtcB is an RNA ligase that catalyzes the joining of RNA molecules with a 3'-phosphate (3'-P) or
a 2',3'-cyclic phosphate (2',3'>P) to a 5'-hydroxyl (5'-OH) terminus.[1] This ligation reaction is
dependent on the presence of GTP and manganese ions (Mn2*).[2][3] Unlike conventional RNA
ligases that typically join 3'-OH and 5'-P ends, RtcB's unique substrate specificity makes it a
valuable tool for various RNA engineering applications, including the production of circular
RNAs (circRNAS).[4]

CircRNAs exhibit enhanced stability against exonucleases compared to their linear
counterparts, making them attractive candidates for therapeutic applications, such as RNA-
based drugs and vaccines.[4][5] The use of RtcB provides a specific and efficient method for
the in vitro and in vivo synthesis of these stable RNA molecules.

Mechanism of RtcB-Mediated Ligation
The ligation mechanism of RtcB involves a three-step nucleotidyl transfer pathway:

e Enzyme Guanylylation: RtcB reacts with GTP to form a covalent RtcB-(histidinyl)-GMP
intermediate, with the release of pyrophosphate (PPi).[6][7]
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o GMP Transfer to RNA: The GMP moiety is transferred from the enzyme to the 3'-phosphate
of the RNA substrate, forming a 3'-guanylylated RNA intermediate (RNA-ppG).[6][7]

e Phosphodiester Bond Formation: The 5'-OH of the same or another RNA molecule attacks
the activated 3'-end, resulting in the formation of a canonical 3',5'-phosphodiester bond and
the release of GMP.[6][7]

For substrates with a 2',3'-cyclic phosphate, RtcB first hydrolyzes the cyclic phosphate to a 3'-
phosphate before proceeding with the ligation pathway.[8][9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the RtcB ligation pathway and a typical experimental workflow
for RNA circularization.
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Experimental Workflow for RNA Circularization

Quantitative Data Presentation

The efficiency of RtcB-mediated RNA circularization can be influenced by several factors
including the nature of the RNA substrate, reaction conditions, and the presence of additives.
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Observed
Parameter Condition Ligation/Circulariza Reference
tion Efficiency
) Increased ligation with
GTP Concentration 0.1 uM [6]

concentration

~65% ligation of a 20-

1puM 6
H mer RNA o]
Complete ligation of a
6.25 M [6]
20-mer RNA
Can improve ligation
Additives up to 15% PEG 8000 yields for difficult
substrates

[2]

Substrate Ends

2',3'-cyclic phosphate
and 5'-OH

Efficient ligation

[8]1°]

3'-phosphate and 5'-
OH

Efficient ligation

[8][°]

2'-phosphate and 5'-
OH

No ligation observed

[8]

In Vivo System

("Tornado")

Expression in

mammalian cells

50-fold higher circular
RNA expression
compared to tricRNA

approach

[6]

Experimental Protocols
Protocol 1: In Vitro RNA Circularization using RtcB

Ligase

This protocol describes the general steps for circularizing a linear RNA molecule in vitro using

RtcB ligase.

1. Preparation of Linear RNA Substrate

© 2025 BenchChem. All rights reserved.

4/10

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8589881/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8589881/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8589881/
https://www.neb.com/en/products/m0458-rtcb-ligase
https://pmc.ncbi.nlm.nih.gov/articles/PMC3234866/
https://www.neb.com/en-us/faqs/2016/10/03/what-is-the-optimum-reaction-temperature-for-rtcb-ligase
https://pmc.ncbi.nlm.nih.gov/articles/PMC3234866/
https://www.neb.com/en-us/faqs/2016/10/03/what-is-the-optimum-reaction-temperature-for-rtcb-ligase
https://pmc.ncbi.nlm.nih.gov/articles/PMC3234866/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8589881/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» Synthesize or obtain a linear RNA molecule with a 5'-hydroxyl (5'-OH) and a 3'-phosphate
(3'-P) or 2',3'-cyclic phosphate (2',3'>P).

o Note: For in vitro transcription, this typically requires subsequent enzymatic treatment to
generate the required termini. For example, treatment with a phosphatase to remove the
5'-triphosphate and a kinase that can phosphorylate the 3'-end, or the use of specific
ribozymes that generate the desired ends upon cleavage.

2. RtcB Ligation Reaction Setup

Thaw all components on ice.

Prepare 1 mM GTP by diluting the 10 mM stock in nuclease-free water.[1]

Assemble the reaction on ice in the following order:

Volume (for a 20 pL

Component ] Final Concentration
reaction)

Nuclease-free water to 20 L

RtcB Reaction Buffer (10X) 2 uL 1X

GTP (1 mM) 2 uL 0.1 mM

MnClz (10 mM) 2 L 1mM

Linear RNA (1 uM) 2 uL 0.1 uM (100 nMm)

RtcB Ligase (15 pM) 1puL 0.75 pM (750 nM)

Mix gently by pipetting up and down.

Incubate the reaction at 37°C for 1 hour.[1][9] Longer incubation times (e.g., up to 2 hours)
can be tested for difficult substrates.

3. Purification of Circular RNA

Clean up the reaction to remove the enzyme and other reaction components using a spin
column-based RNA purification kit or by performing a phenol:chloroform extraction followed
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by ethanol precipitation.[1]

» For higher purity and to separate circular RNA from any remaining linear precursor, the
product can be purified by denaturing polyacrylamide gel electrophoresis (PAGE).

4. Verification of Circularization

e Denaturing PAGE: Circular RNA molecules typically migrate faster than their linear
counterparts of the same length on a denaturing polyacrylamide gel.

 RNase R Treatment: RNase R is a 3' to 5' exoribonuclease that degrades linear RNA but not
circular or lariat structures. Treatment of the purified product with RNase R followed by
analysis on a denaturing gel can confirm the presence of circular RNA.

e Sequencing: Reverse transcription followed by sequencing across the newly formed junction
can confirm the ligation site.

Protocol 2: In Vivo RNA Circularization using the
Tornado System

The "Tornado" (Twister-optimized RNA for durable overexpression) system allows for the
efficient production of circular RNAs within mammalian cells.[6] This method relies on the
expression of a linear RNA precursor flanked by self-cleaving ribozymes. The ribozyme
cleavage generates the 5'-OH and 2',3'-cyclic phosphate ends necessary for ligation by the
endogenous RtcB enzyme.[6]

1. Design of the Expression Vector

o Clone the RNA sequence of interest between two self-cleaving ribozymes (e.g., Twister
ribozymes) in an appropriate expression vector.

o The vector should be designed to express the RNA transcript under the control of a suitable
promoter (e.g., a Pol Ill promoter like U6).[6]

 Include sequences that form a helical stem to bring the 5' and 3' ends of the RNA into
proximity to facilitate intramolecular ligation by RtcB.[6]
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2. Transfection of Mammalian Cells

o Transfect the designed expression vector into the desired mammalian cell line using a
standard transfection protocol.

3. RNA Extraction and Analysis

 After a suitable expression period (e.g., 24-48 hours), harvest the cells and extract total
RNA.

» Analyze the extracted RNA for the presence of circular RNA using methods such as:

o Northern Blotting: Use a probe specific to the RNA of interest to detect both linear and
circular forms.

o RT-PCR: Design divergent primers that will only amplify a product from the circular RNA
template.

o RNase R Treatment: Treat the extracted RNA with RNase R before RT-PCR to confirm the
resistance of the circular product to degradation.

Troubleshooting
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Issue Possible Cause Suggested Solution

Ensure the linear RNA has 5'-

Low or no ligation Incorrect RNA termini
OH and 3'-P or 2',3">P ends.

) Use a fresh aliquot of RtcB
Inactive enzyme )
ligase.

Optimize the concentrations of
Suboptimal reaction conditions ~ GTP, MnClz, and enzyme. Try
adding PEG 8000.

Denature the RNA by heating

to 65-70°C for 5 minutes and
RNA secondary structure o )

then placing it on ice before

adding to the reaction mix.

Presence of linear RNA after o Increase incubation time or
o Incomplete ligation )
purification enzyme concentration.

Use denaturing PAGE for
Inefficient purification purification to better separate

circular and linear forms.

Conclusion

RtcB ligase is a powerful tool for the generation of circular RNA molecules. Its unique ability to
ligate RNA with 3'-phosphate and 5'-hydroxyl termini provides a specific and efficient method
for RNA circularization, with significant applications in the development of stable RNA
therapeutics and other areas of RNA biotechnology. The protocols and data provided here offer
a comprehensive guide for researchers to effectively utilize RtcB in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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